Cas no 597544-18-8 (tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate)

tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate

- Tert-butyl 7-(cyanomethyl)indole-1-carboxylate

- 1-Boc-7-(cyanomethyl)-1H-indole

- 7-cyanomethyl indole-1-carboxylic acid tert-butyl ester

- AK103971

- ANW-64303

- CTK8C0183

- KB-11531

- tert-Butyl7-(cyanomethyl)-1H-indole-1-carboxylate

- CS-0367449

- 597544-18-8

- DTXSID10743390

- F18071

- AM86119

- DB-363375

- 1H-Indole-1-carboxylic acid, 7-(cyanomethyl)-, 1,1-dimethylethyl ester

- MFCD13183461

-

- MDL: MFCD13183461

- インチ: InChI=1S/C15H16N2O2/c1-15(2,3)19-14(18)17-10-8-12-6-4-5-11(7-9-16)13(12)17/h4-6,8,10H,7H2,1-3H3

- InChIKey: OWHCJMXUQAAFJY-UHFFFAOYSA-N

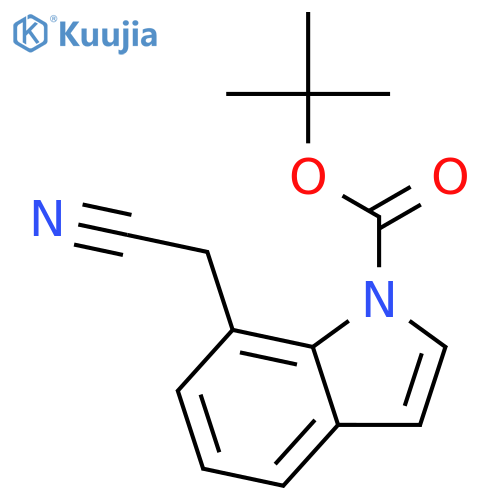

- ほほえんだ: CC(C)(C)OC(=O)N1C=CC2=CC=CC(=C21)CC#N

計算された属性

- せいみつぶんしりょう: 256.12128

- どういたいしつりょう: 256.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 391

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 55Ų

じっけんとくせい

- 密度みつど: 1.10±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (6.9E-3 g/L) (25 ºC),

- PSA: 55.02

tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D516465-1g |

1H-Indole-1-carboxylic acid, 7-(cyanomethyl)-, 1,1-dimethylethyl ester |

597544-18-8 | 95% | 1g |

$668 | 2025-02-27 | |

| eNovation Chemicals LLC | D516465-250mg |

1H-Indole-1-carboxylic acid, 7-(cyanomethyl)-, 1,1-dimethylethyl ester |

597544-18-8 | 95% | 250mg |

$248 | 2025-02-25 | |

| eNovation Chemicals LLC | D516465-1g |

1H-Indole-1-carboxylic acid, 7-(cyanomethyl)-, 1,1-dimethylethyl ester |

597544-18-8 | 95% | 1g |

$668 | 2025-02-25 | |

| eNovation Chemicals LLC | D516465-250mg |

1H-Indole-1-carboxylic acid, 7-(cyanomethyl)-, 1,1-dimethylethyl ester |

597544-18-8 | 95% | 250mg |

$248 | 2024-06-05 | |

| Alichem | A199006840-1g |

tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate |

597544-18-8 | 95% | 1g |

$659.40 | 2023-09-01 | |

| Chemenu | CM146630-1g |

tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate |

597544-18-8 | 95% | 1g |

$729 | 2021-08-05 | |

| eNovation Chemicals LLC | D516465-5g |

1H-Indole-1-carboxylic acid, 7-(cyanomethyl)-, 1,1-dimethylethyl ester |

597544-18-8 | 95% | 5g |

$1798 | 2024-06-05 | |

| eNovation Chemicals LLC | D516465-5g |

1H-Indole-1-carboxylic acid, 7-(cyanomethyl)-, 1,1-dimethylethyl ester |

597544-18-8 | 95% | 5g |

$1798 | 2025-02-27 | |

| Chemenu | CM146630-1g |

tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate |

597544-18-8 | 95% | 1g |

$*** | 2023-03-31 | |

| Apollo Scientific | OR305238-250mg |

tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate |

597544-18-8 | 250mg |

£325.00 | 2024-07-19 |

tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate 関連文献

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

9. Book reviews

tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylateに関する追加情報

Professional Introduction to Tert-Butyl 7-(Cyanomethyl)-1H-Indole-1-Carboxylate (CAS No. 597544-18-8)

Tert-butyl 7-(cyanomethyl)-1H-indole-1-carboxylate, with the CAS number 597544-18-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole derivatives family, which is well-known for its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a tert-butyl group and a cyanomethyl side chain, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The indole core of Tert-butyl 7-(cyanomethyl)-1H-indole-1-carboxylate is a privileged scaffold in medicinal chemistry, often serving as a key structural motif in bioactive molecules. Indole derivatives have been extensively studied for their roles in various biological processes, including neurotransmitter signaling, immune modulation, and anti-inflammatory effects. Recent advancements in the field have highlighted the importance of functionalized indoles in developing novel therapeutic agents. The introduction of electron-withdrawing groups, such as the cyanomethyl moiety, can significantly alter the electronic properties of the indole ring, thereby influencing its interaction with biological targets.

In the context of drug discovery, Tert-butyl 7-(cyanomethyl)-1H-indole-1-carboxylate has been explored as a building block for more complex molecules. The tert-butyl group provides steric hindrance, which can be crucial for optimizing binding affinity and selectivity in drug design. Additionally, the cyanomethyl group offers opportunities for further functionalization through nucleophilic addition reactions, allowing chemists to introduce additional pharmacophores or modify existing ones. These features make this compound a versatile tool in synthetic organic chemistry and a promising candidate for further exploration in medicinal applications.

Recent research has demonstrated the potential of Tert-butyl 7-(cyanomethyl)-1H-indole-1-carboxylate in the development of small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. For instance, studies have shown that derivatives of this compound can exhibit inhibitory activity against certain kinases and proteases, which are implicated in cancer and inflammatory diseases. The ability to fine-tune the structure of these indole-based compounds through strategic modifications has opened new avenues for therapeutic intervention.

The synthesis of Tert-butyl 7-(cyanomethyl)-1H-indole-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted indole precursors and cyanomethylating agents, followed by protection-deprotection steps to introduce the tert-butyl group. Advances in catalytic methods and green chemistry principles have enabled more efficient and sustainable synthetic strategies, reducing waste and improving overall process economics.

The pharmacological profile of Tert-butyl 7-(cyanomethyl)-1H-indole-1-carboxylate is still under active investigation, but preliminary studies suggest promising activities in several therapeutic areas. The compound's ability to modulate biological pathways may make it useful in treating conditions such as neurodegenerative disorders, where dysregulation of neurotransmitter systems plays a critical role. Furthermore, its structural similarity to known bioactive molecules suggests potential applications in other areas, including antimicrobial and anti-inflammatory therapies.

In conclusion, Tert-butyl 7-(cyanomethyl)-1H-indole-1-carboxylate (CAS No. 597544-18-8) is a structurally interesting compound with significant potential in pharmaceutical research and development. Its unique combination of functional groups makes it a valuable intermediate for synthesizing novel bioactive molecules. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in discovering new treatments for human diseases.

597544-18-8 (tert-Butyl 7-(cyanomethyl)-1H-indole-1-carboxylate) 関連製品

- 218772-62-4(Tert-Butyl 3-(cyanomethyl)-1H-indole-1-carboxylate)

- 442910-62-5(tert-Butyl 7-methyl-1H-indole-1-carboxylate)

- 1609407-23-9(N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide)

- 87223-77-6(Ethyl 3-amino-1H-indole-2-carboxylate)

- 1346600-56-3(Butopamine-d4 Hydrochloride)

- 14348-75-5(2,7-Dibromo-9-fluorenone)

- 1336390-07-8(2-(2R)-2-aminopropyl-6-bromophenol)

- 2228236-54-0(tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamate)

- 2229426-08-6(5-(but-3-yn-2-yl)pyrimidine)

- 527751-30-0(2H-1-Benzopyran-2-one,4-ethoxy-6-fluoro-(9CI))